Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with an amino group, an ethyl ester, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzodioxin moiety and the amino group. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate: Similar compounds include other thiophene derivatives with different substituents, such as methyl or propyl esters.
Benzodioxin Derivatives: Compounds with similar benzodioxin moieties but different core structures, such as benzodioxin-substituted pyrroles or furans.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate is a complex organic compound with notable biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15NO4S
- Molecular Weight : 305.35 g/mol
- CAS Number : 875163-89-6
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. The compound can bind to enzymes and receptors, potentially modulating their activity. This interaction can result in the inhibition or activation of biochemical pathways, influencing cellular processes.
Antimicrobial Activity
Studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. For example:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that the compound may be effective in developing antimicrobial agents.
Antioxidant Activity
The compound's ability to scavenge free radicals has been assessed using various assays. The DPPH radical scavenging assay demonstrated that this compound possesses significant antioxidant properties.
Concentration (µg/mL) | % Inhibition |
---|---|
50 | 30 |
100 | 50 |
200 | 75 |
This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.
Anti-inflammatory Effects
Research indicates that this compound may also exhibit anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in inflammation markers in tissues affected by induced arthritis.
- Cell Line Studies : Experiments using human cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Properties
IUPAC Name |
ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-18-15(17)14-10(16)8-13(21-14)9-3-4-11-12(7-9)20-6-5-19-11/h3-4,7-8H,2,5-6,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULNYAOVLDECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC3=C(C=C2)OCCO3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.